Irindalone

Description

Properties

IUPAC Name |

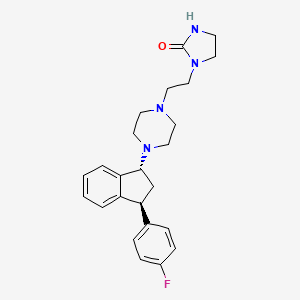

1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAMYXPEZSUOCU-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242274 | |

| Record name | Irindalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96478-43-2 | |

| Record name | Irindalone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irindalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRINDALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irindalone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irindalone (Lu 21-098) is a potent and selective serotonin 5-HT2 receptor antagonist.[1] Its pharmacological activity is primarily characterized by the competitive inhibition of 5-HT2 receptors, with a significantly weaker antagonistic effect on α1-adrenergic receptors.[1][2] Developed as a potential antihypertensive agent, its mechanism of action is centered on the blockade of serotonin-mediated vasoconstriction.[3] This document provides an in-depth overview of the molecular and functional pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT2 Receptor Antagonism

This compound's principal mechanism of action is the competitive antagonism of the 5-HT2 receptor. This has been demonstrated in both in vitro receptor binding assays and functional tissue studies. The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a well-defined intracellular signaling cascade.

Receptor Binding Profile

-

5-HT2 Receptors: this compound is a potent competitive inhibitor of 5-HT2 receptors. Its affinity is comparable to, though slightly less than, the well-characterized 5-HT2 antagonist, ketanserin. Receptor binding has been demonstrated using [3H]-ketanserin as the radioligand.

-

α1-Adrenergic Receptors: this compound exhibits a significantly lower affinity for α1-adrenoceptors. Functional studies in pithed rats have shown that its antagonistic effect against the α1-adrenoceptor agonist phenylephrine is 173 times weaker than its effect against serotonin.

-

Other Receptors and Transporters: this compound has negligible affinity for α2-adrenoceptors and muscarinic cholinergic receptors. Furthermore, it does not inhibit the uptake of norepinephrine, dopamine, or serotonin.

Downstream Signaling Pathway Inhibition

By blocking the 5-HT2A receptor, this compound prevents the activation of the Gq/11 protein. This, in turn, inhibits the subsequent activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of IP3 and DAG formation prevents the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. The overall effect is a blockade of the downstream cellular responses typically triggered by serotonin, such as smooth muscle contraction.

Quantitative Data

Due to the limited availability of published primary data, specific binding affinities (Ki) and functional potencies (pA2 or IC50) for this compound are not reported here. The following table summarizes the known quantitative and qualitative pharmacological data.

| Target | Test System | Parameter | Value/Description | Reference |

| 5-HT2 Receptor | Rabbit Pulmonary Artery | Functional Antagonism | Potent competitive inhibitor of 5-HT-induced contractions. | |

| Rat Thoracic Aorta | Functional Antagonism | More potent than ketanserin in inhibiting serotonin-induced contractions. | ||

| Receptor Binding Assay | Binding Affinity | Competitive inhibitor, profile resembles ketanserin. | ||

| α1-Adrenoceptor | Pithed Rat | Functional Antagonism | 173 times weaker than its 5-HT2 antagonistic effect against phenylephrine-induced pressor response. | |

| Receptor Binding Assay | Binding Affinity | Lower affinity compared to 5-HT2 receptors. | ||

| α2-Adrenoceptor | Receptor Binding Assay | Binding Affinity | Negligible affinity. | |

| Muscarinic Receptor | Receptor Binding Assay | Binding Affinity | Negligible affinity. | |

| Monoamine Transporters | Neurotransmitter Uptake Assay | Inhibition | No inhibition of norepinephrine, dopamine, or serotonin uptake. |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on established in vitro pharmacological assays.

Radioligand Binding Assay (Hypothetical Protocol based on cited literature)

This assay is used to determine the binding affinity of this compound for the 5-HT2 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2 receptor.

-

Materials:

-

Radioligand: [3H]-ketanserin.

-

Tissue Preparation: Membranes from a tissue source rich in 5-HT2 receptors (e.g., rat frontal cortex).

-

Test Compound: this compound (Lu 21-098) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2 antagonist (e.g., unlabeled ketanserin or spiperone).

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

-

-

Methodology:

-

Incubation: Tissue membranes are incubated with a fixed concentration of [3H]-ketanserin and varying concentrations of this compound. A parallel set of tubes containing a saturating concentration of a non-labeled antagonist is used to determine non-specific binding.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]-ketanserin (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

-

References

Irindalone: A Technical Overview of its 5-HT2A Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irindalone, also known as Lu 21-098, is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2][3] Developed by Lundbeck A/S, this compound belongs to the piperazine class of molecules and has been characterized for its potential therapeutic applications, including its antihypertensive effects.[2][4] Its pharmacological profile, marked by a high affinity for the 5-HT2A receptor and lower affinity for other monoaminergic receptors, has made it a subject of interest in neuroscience and pharmacology research. This technical guide provides an in-depth overview of the 5-HT2A receptor antagonist properties of this compound, including its binding affinity and functional potency, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Pharmacological Data

The antagonist properties of this compound at the 5-HT2A receptor and its selectivity over other receptors have been quantified through various in vitro assays. The following tables summarize the key pharmacological data for this compound.

| Compound | Assay Type | Receptor | Value | Reference |

| This compound (Lu 21-098) | Functional Antagonism | 5-HT2 | IC50: 3.4 nM |

Table 1: Functional Potency of this compound

| Receptor | Relative Affinity | Reference |

| α1-adrenoceptor | ~10-fold lower than 5-HT2 | |

| Histamine-H1 receptor | Lower than 5-HT2 | |

| α2-adrenoceptor | Negligible | |

| Muscarinic cholinergic receptor | Negligible |

Table 2: Receptor Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

The interaction of this compound with the 5-HT2A receptor modulates specific intracellular signaling cascades. The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for screening 5-HT2A receptor antagonists.

Canonical 5-HT2A Receptor Signaling Pathway

General Experimental Workflow for 5-HT2A Antagonist Screening

Experimental Protocols

The characterization of this compound's 5-HT2A receptor antagonist properties involves standard pharmacological assays. Below are detailed methodologies for two key types of experiments: radioligand binding assays and in vitro functional assays.

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Test Compound: this compound (Lu 21-098).

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT2A receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of this compound to the appropriate wells.

-

For the determination of total binding, add only the assay buffer.

-

For the determination of non-specific binding, add a high concentration of unlabeled ketanserin.

-

Add a fixed concentration of [3H]Ketanserin to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux Measurement

Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

-

Test Compound: this compound (Lu 21-098).

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader capable of kinetic reads.

Protocol:

-

Cell Plating:

-

Plate the 5-HT2A receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture them until they form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive fluorescent dye in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

-

Compound Incubation:

-

Wash the cells with the assay buffer to remove any excess dye.

-

Add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Initiate the kinetic read to establish a baseline fluorescence.

-

Add a pre-determined concentration of serotonin (typically the EC80) to the wells to stimulate the 5-HT2A receptors.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response elicited by the agonist in the absence of the antagonist.

-

Plot the normalized response as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

Conclusion

This compound is a well-characterized 5-HT2A receptor antagonist with high potency. Its selectivity for the 5-HT2A receptor over other monoaminergic receptors suggests a favorable pharmacological profile for therapeutic applications targeting this receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-HT2A receptor modulators. The understanding of its interaction with the 5-HT2A signaling pathway is crucial for elucidating its mechanism of action and potential clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antihypertensive activity in a series of 1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Irindalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irindalone is a potent and selective serotonin 5-HT2A receptor antagonist that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, actionable data and methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes mandatory visualizations of the synthesis pathway created using Graphviz (DOT language) to facilitate a clear understanding of the chemical transformations.

Chemical Structure of this compound

This compound, also known by its developmental code name Lu 21-098, is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. The active enantiomer is (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1-piperazinyl]ethyl]-2-imidazolidinone[1][2].

IUPAC Name: (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one[3]

Molecular Formula: C24H29FN4O[3]

Molecular Weight: 408.52 g/mol [3]

CAS Registry Number: 96478-43-2

The structure of this compound consists of a central indane core, substituted with a 4-fluorophenyl group at the 3-position. A piperazine ring is attached to the 1-position of the indane, which is further functionalized with an ethyl-imidazolidinone moiety. The specific (1R,3S) stereoconfiguration is essential for its high affinity and selectivity for the 5-HT2A receptor.

Synthesis Pathway of this compound

The synthesis of this compound has been described by Bøgesø, K. P., et al., in the Journal of Medicinal Chemistry. The pathway involves the preparation of a key intermediate, trans-1-amino-3-(4-fluorophenyl)indane, followed by a series of reactions to build the final molecule. The synthesis is designed to produce the desired trans stereoisomer, which is then resolved to isolate the active (1R,3S)-enantiomer.

Synthesis of the Indane Core Intermediate

The synthesis commences with the formation of the indanone precursor, which is then converted to the corresponding indanamine.

Step 1: Synthesis of 3-(4-Fluorophenyl)-1-indanone

This step typically involves a Friedel-Crafts reaction or a similar cyclization method to form the five-membered ring of the indanone.

Step 2: Formation of the Oxime and Reduction

The indanone is converted to its oxime, which is subsequently reduced to yield the corresponding amine. This reduction step is crucial as it establishes the trans stereochemistry of the substituents on the indane ring.

Assembly of the Final Molecule

The prepared trans-1-amino-3-(4-fluorophenyl)indane is then elaborated to introduce the piperazine and imidazolidinone moieties.

Step 3: Alkylation of Piperazine

The indanamine is reacted with a suitable piperazine derivative, typically involving a nucleophilic substitution reaction.

Step 4: Introduction of the Imidazolidinone Moiety

The piperazine-substituted indane is then reacted with a reagent containing the ethyl-imidazolidinone side chain to afford the racemic trans-Irindalone.

Step 5: Resolution of Enantiomers

The final and critical step is the resolution of the racemic mixture to isolate the pharmacologically active (+)-(1R,3S)-enantiomer, this compound. This is typically achieved through diastereomeric salt formation with a chiral acid.

Below is a DOT language script that visualizes the general synthesis pathway of this compound.

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on the general procedures described for analogous compounds.

Protocol for the Synthesis of trans-1-Amino-3-(4-fluorophenyl)indane

-

Oxime Formation: 3-(4-Fluorophenyl)-1-indanone is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is heated at reflux for a specified period. After cooling, the product is isolated by filtration.

-

Reduction: The dried oxime is dissolved in a suitable solvent (e.g., acetic acid). A reducing agent, such as zinc dust, is added portion-wise while maintaining the temperature. The reaction mixture is then worked up by basification and extraction to yield the crude amine. The product is purified by crystallization to obtain the trans isomer.

Protocol for the Synthesis of rac-trans-Irindalone

-

Alkylation with 1-(2-Chloroethyl)piperazine: trans-1-Amino-3-(4-fluorophenyl)indane and 1-(2-chloroethyl)piperazine are dissolved in a high-boiling point solvent (e.g., chlorobenzene) in the presence of a base (e.g., potassium carbonate). The mixture is heated at reflux. After completion, the reaction is worked up by extraction and purified by column chromatography.

-

Alkylation with 1-(2-Chloroethyl)-2-imidazolidinone: The resulting piperazine derivative is then reacted with 1-(2-chloroethyl)-2-imidazolidinone in a similar manner, using a suitable solvent and base, to yield the final racemic product.

Protocol for the Resolution of Enantiomers

The racemic trans-Irindalone is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent is added. The mixture is allowed to crystallize. The diastereomeric salt of the desired (+)-(1R,3S)-enantiomer is collected by filtration. The free base, this compound, is then liberated by treatment with a base.

Quantitative Data

The following table summarizes typical quantitative data that might be expected for the synthesis of this compound, based on reported syntheses of similar compounds.

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| Indanone Formation | 3-(4-Fluorophenyl)propanoic acid | 3-(4-Fluorophenyl)-1-indanone | 75-85 | >95 | NMR, LC-MS |

| Oxime Formation | 3-(4-Fluorophenyl)-1-indanone, Hydroxylamine | 3-(4-Fluorophenyl)-1-indanone Oxime | 80-90 | >98 | NMR, Melting Point |

| Reduction to Amine | 3-(4-Fluorophenyl)-1-indanone Oxime, Reducing Agent | trans-1-Amino-3-(4-fluorophenyl)indane | 60-70 | >99 (trans) | NMR, Chiral HPLC |

| Final Assembly and Resolution | trans-1-Amino-3-(4-fluorophenyl)indane, Piperazine and Imidazolidinone derivatives | (+)-(1R,3S)-Irindalone | 30-40 (overall) | >99.5 | Chiral HPLC, NMR, Mass Spec |

Signaling Pathway and Experimental Workflow

This compound exerts its pharmacological effects by acting as a selective antagonist at the serotonin 5-HT2A receptor. The binding of serotonin to this G-protein coupled receptor (GPCR) typically activates the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound blocks this signaling cascade by competitively inhibiting the binding of serotonin to the receptor.

The following DOT script visualizes the simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

Caption: 5-HT2A Receptor Signaling and this compound's Mechanism.

An experimental workflow for evaluating the efficacy of a synthesized batch of this compound would typically involve in vitro and in vivo assays.

References

Irindalone (LU 21-098): A Technical Overview of a Novel 5-HT2 Receptor Antagonist

Foreword: This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of Irindalone (LU 21-098), a potent serotonin 5-HT2 receptor antagonist. Developed by the Danish pharmaceutical company Lundbeck A/S, this compound emerged from a series of 1-piperazino-3-phenylindans investigated for their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, preclinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Development History

This compound (LU 21-098) was synthesized as part of a research program at Lundbeck aimed at developing novel compounds with selective activity at serotonin receptors. The parent series of trans-1-piperazino-3-phenylindans was initially explored for neuroleptic properties. However, strategic structural modifications led to the identification of compounds with a pronounced peripheral 5-hydroxytryptamine (5-HT)2 antagonistic profile[1].

The primary therapeutic indication explored for this compound was hypertension[1][2]. The rationale was based on the understanding that serotonin, acting on 5-HT2 receptors on vascular smooth muscle, contributes to vasoconstriction and the pathophysiology of hypertension. By blocking these receptors, this compound was expected to induce vasodilation and consequently lower blood pressure.

Preclinical studies demonstrated that this compound possessed potent antihypertensive activity in spontaneously hypertensive rats (SHR)[1][3]. Its pharmacological profile was found to be similar to the established 5-HT2 antagonist, ketanserin. Despite promising preclinical results, the development of this compound for the treatment of hypertension was ultimately discontinued. The specific reasons for the discontinuation are not extensively detailed in publicly available literature, a common occurrence for compounds that do not reach the market.

The synthesis of this compound has been described in the scientific literature, with its absolute configuration determined by X-ray crystallography. The active enantiomer was identified as the (+)-(1R,3S) form, while its opposite enantiomer, LU 21-099, was found to be significantly less active.

Pharmacological Profile

This compound is a potent and selective antagonist of the serotonin 5-HT2 receptor, with a weaker affinity for α1-adrenergic receptors. This profile suggests that its primary mechanism of antihypertensive action is through the blockade of serotonin-mediated vasoconstriction.

Receptor Binding Affinity

Table 1: Summary of this compound (LU 21-098) Receptor Binding Profile (Qualitative)

| Receptor/Transporter | Affinity/Activity | Reference |

| 5-HT2 Receptor | High affinity antagonist | |

| α1-Adrenoceptor | Weak antagonist activity (approx. 10-fold lower than 5-HT2) | |

| α2-Adrenoceptor | Negligible affinity | |

| Muscarinic Cholinergic Receptors | Negligible affinity | |

| Norepinephrine Transporter (NET) | No inhibition of uptake | |

| Dopamine Transporter (DAT) | No inhibition of uptake | |

| Serotonin Transporter (SERT) | No inhibition of uptake |

In Vitro Pharmacology

The 5-HT2 antagonistic properties of this compound were characterized in various in vitro preparations. It competitively inhibited 5-HT-induced contractions of the rabbit pulmonary artery. Further confirmation of its inhibitory effect on 5-HT receptors was obtained from studies on the rat stomach fundus, rat jugular vein, and guinea pig trachea. In pithed rats, this compound was shown to antagonize the pressor effect induced by serotonin in doses 100-1000 times lower than those needed to counteract the pressor effect of the α1-adrenoceptor agonist phenylephrine, underscoring its selectivity for 5-HT2 receptors over α1-adrenoceptors in a functional assay.

In Vivo Pharmacology

In conscious, spontaneously hypertensive rats (SHR), this compound demonstrated potent antihypertensive activity. Its pharmacological effects in vivo resembled those of ketanserin. The antihypertensive effect was stereoselective, with the (1R,3S) enantiomer (this compound) being the active compound, while the (1S,3R) enantiomer (LU 21-099) was largely inactive. Interestingly, the (1S,3R) enantiomers of this series of compounds were found to inhibit the uptake of dopamine and norepinephrine in vitro.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of 5-HT2A receptors located on vascular smooth muscle cells.

Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-protein coupled receptor, by serotonin typically initiates a signaling cascade that leads to smooth muscle contraction. This compound, by blocking this receptor, prevents the downstream signaling events.

Figure 1: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

As depicted in Figure 1, serotonin binding to the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. This compound competitively binds to the 5-HT2A receptor, preventing serotonin from initiating this signaling cascade, thereby promoting vasodilation and lowering blood pressure.

The weaker α1-adrenergic receptor blocking activity of this compound may also contribute to its antihypertensive effect by inhibiting norepinephrine-induced vasoconstriction, although this is a secondary mechanism.

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on this compound are not extensively available in the public domain. However, based on the descriptions in the published literature, the following methodologies are representative of the techniques likely employed.

Radioligand Binding Assays (General Protocol)

These assays would have been used to determine the binding affinity of this compound for various receptors.

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain cortex for 5-HT2A receptors) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Vascular Reactivity Studies (General Protocol)

These experiments would have been conducted to assess the functional antagonistic activity of this compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: A blood vessel, such as the rabbit pulmonary artery or rat thoracic aorta, is dissected and cut into rings.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to a force transducer to measure isometric tension.

-

Contraction: A contractile agent, such as serotonin or phenylephrine, is added to the organ bath to induce a stable contraction.

-

Drug Addition: Cumulative concentrations of this compound are added to the bath, and the relaxation or inhibition of the contraction is recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the potency of this compound as an antagonist.

Conclusion

This compound (LU 21-098) is a potent and selective 5-HT2 receptor antagonist with weaker α1-adrenergic blocking properties, developed by Lundbeck for the treatment of hypertension. Its discovery was a result of a focused medicinal chemistry effort to shift the pharmacological profile of a series of neuroleptic compounds towards peripheral 5-HT2 antagonism. Preclinical studies confirmed its antihypertensive effects, which were primarily attributed to the blockade of serotonin-induced vasoconstriction. Although its development was discontinued, the story of this compound provides a valuable case study in drug discovery and the targeted modulation of the serotonergic system for cardiovascular applications. Further research into similar compounds could still hold potential for the development of novel antihypertensive agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Irindalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Irindalone, with the chemical formula C24H29FN4O, is a pharmaceutical compound that has been investigated for its therapeutic potential.[1] Its primary pharmacological action is the antagonism of the serotonin 5-HT2 receptor. The physicochemical properties of a drug molecule like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This document serves as a comprehensive resource on the known physicochemical properties of this compound and provides standardized methodologies for the experimental determination of key parameters.

Molecular and Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting the behavior of the molecule in biological systems and for guiding formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H29FN4O | PubChem[1] |

| Molecular Weight | 408.5 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 408.23253972 | PubChem |

| Monoisotopic Mass | 408.23253972 | PubChem |

| Topological Polar Surface Area | 58.8 Ų | PubChem |

| Heavy Atom Count | 30 | PubChem |

| Complexity | 588 | PubChem |

| Solubility | Soluble in DMSO | ChemicalBook |

| Storage Temperature | -20°C | ChemicalBook |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[2]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous or octanolic phase.

-

Partitioning: Equal volumes of the this compound-containing phase and the other phase are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group in a molecule and is critical for understanding its ionization state at different physiological pH values.

Methodology: UV-Visible Spectrophotometry

-

Principle: This method relies on the difference in the UV-Vis absorbance spectra of the ionized and non-ionized forms of the molecule.

-

Sample Preparation: A stock solution of this compound is prepared. A series of buffer solutions with a range of known pH values is also prepared.

-

Measurement: A small aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorptivity is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point of the curve.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

-

Procedure: An excess amount of solid this compound is added to a flask containing purified water or a relevant buffer solution.

-

Equilibration: The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours), ensuring that excess solid remains.

-

Sample Preparation: The suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC.

-

Result: The measured concentration represents the aqueous solubility of this compound at that specific temperature.

Signaling Pathway

This compound is an antagonist of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin (5-HT).

Serotonin 5-HT2A Receptor Signaling Pathway

The binding of the endogenous ligand, serotonin, to the 5-HT2A receptor typically activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade as depicted in the diagram below. This compound, as an antagonist, prevents this activation.

Caption: Antagonism of the 5-HT2A receptor by this compound.

Experimental Workflow for Purity Determination

Ensuring the purity of a drug substance is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Caption: Workflow for HPLC-based purity determination of this compound.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a framework of standard experimental protocols for the determination of its core properties. While specific experimental values for melting point, boiling point, pKa, and aqueous solubility are not currently available in the public literature, the outlined methodologies provide a clear path for their determination. The provided diagrams of the relevant signaling pathway and a typical analytical workflow further contribute to a comprehensive understanding of this compound for research and development purposes. A thorough experimental characterization of these properties is a crucial next step in the continued investigation of this compound.

References

Preclinical Pharmacology of Irindalone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irindalone (Lu 21-098) is a potent and stereoselective serotonin 5-HT2 receptor antagonist. Preclinical data indicate that its pharmacological profile bears resemblance to the well-characterized antagonist, ketanserin. The (+)-(1R,3S)-enantiomer is the pharmacologically active form, demonstrating significantly higher potency than its (-)-enantiomer (Lu 21-099). This compound exhibits a primary affinity for the 5-HT2 receptor, with weaker interactions at α1-adrenergic and histamine H1 receptors, and negligible affinity for α2-adrenergic and muscarinic cholinergic receptors. Notably, it does not inhibit the reuptake of major monoamine neurotransmitters. In vivo studies have established its antihypertensive properties, primarily attributed to the blockade of peripheral 5-HT2 receptors. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrammatic representations.

In Vitro Pharmacology

Receptor Binding Affinity

This compound's binding profile reveals a primary high affinity for the 5-HT2 receptor. It also interacts with other receptors, albeit with lower potency. The available data on its binding affinities (Ki) are summarized in the table below.

| Target Receptor | Ligand | Tissue Source | Ki (nM) | Reference |

| 5-HT2 | [3H]-Ketanserin | Rabbit Pulmonary Artery | - | [1] |

| α1-Adrenergic | - | - | Lower affinity than 5-HT2 | [1] |

| Histamine H1 | - | - | Lower affinity than 5-HT2 | [1] |

| α2-Adrenergic | - | - | Negligible affinity | [1] |

| Muscarinic Cholinergic | - | - | Negligible affinity | [1] |

| A hyphen (-) indicates that the specific value was not found in the searched literature. |

Experimental Protocol: Radioligand Binding Assay (General)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. While the exact protocol for this compound is not detailed in the available literature, a general methodology is as follows:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of a compound to either activate (agonist) or block (antagonist) the function of a receptor. This compound has been characterized as a 5-HT2 receptor antagonist.

| Assay | Tissue/Cell Line | Measured Effect | Potency (IC50/EC50) | Reference |

| 5-HT-induced Contractions | Rabbit Pulmonary Artery | Inhibition of contraction | - | |

| 5-HT-induced Contractions | Rat Stomach Fundus | Inhibition of contraction | - | |

| 5-HT-induced Contractions | Rat Jugular Vein | Inhibition of contraction | - | |

| 5-HT-induced Contractions | Guinea Pig Trachea | Inhibition of contraction | - | |

| A hyphen (-) indicates that the specific value was not found in the searched literature. |

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay (General)

This type of assay is used to determine the functional antagonism of a compound on smooth muscle preparations.

-

Tissue Preparation: A smooth muscle tissue, such as the rabbit pulmonary artery, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Contraction Induction: A contractile agent (agonist), such as serotonin (5-HT), is added to the bath to induce a muscle contraction, which is measured by a force transducer.

-

Antagonist Application: The tissue is then washed and incubated with varying concentrations of the antagonist (this compound) for a specific period.

-

Challenge with Agonist: The agonist is re-added to the bath in the presence of the antagonist, and the resulting contraction is measured.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced contraction is quantified, and an IC50 value is determined.

In Vivo Pharmacology

Antihypertensive Activity

In vivo studies in rat models have demonstrated the antihypertensive effects of this compound.

| Animal Model | Effect | Dosage | Route of Administration | Reference |

| Pithed Rat | Antagonism of 5-HT-induced pressor effect | 100-1000 times lower than for phenylephrine antagonism | - | |

| A hyphen (-) indicates that the specific value was not found in the searched literature. |

Experimental Protocol: Pithed Rat Model for Blood Pressure Measurement (General)

The pithed rat model is a classic preparation used to study the direct effects of drugs on the cardiovascular system, eliminating central nervous system and reflex influences.

-

Animal Preparation: A rat is anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system. The animal is then artificially ventilated.

-

Catheterization: The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Drug Administration: A pressor agent, such as serotonin (5-HT) or phenylephrine, is administered intravenously to induce a rise in blood pressure.

-

Antagonist Treatment: The antagonist (this compound) is administered, and the pressor agent is given again to assess the degree of antagonism.

-

Data Analysis: The dose-response curves for the pressor agent in the absence and presence of the antagonist are compared to determine the antagonist's potency.

Stereoselectivity

The pharmacological activity of this compound is stereoselective, with the (+)-(1R,3S) enantiomer (Lu 21-098) being the active form. The (-)-enantiomer, Lu 21-099, is reported to be considerably weaker or almost inactive in models of both central and peripheral 5-HT2 receptor antagonism.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of 5-HT2 receptors. Its antihypertensive effects are likely mediated by the blockade of 5-HT2 receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. The weaker α1-adrenoceptor blockade may also contribute to this effect. The lack of significant activity at other receptors and its inability to inhibit monoamine reuptake suggest a focused pharmacological profile.

Visualizations

Caption: this compound's mechanism as a 5-HT2 receptor antagonist.

Caption: General workflow for a radioligand binding assay.

References

In-Depth Technical Guide: Irindalone's Binding Affinity at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irindalone, also known as Lu 21-098, is a pharmacological agent recognized for its potent antagonist activity at serotonin 5-HT2 receptors.[1][2] Its distinct binding profile and selectivity have positioned it as a significant tool in neuroscience research and a subject of interest in drug development. This technical guide provides a comprehensive overview of this compound's binding affinity at various serotonin receptors, detailing the experimental methodologies used for these determinations and illustrating the associated signaling pathways.

Core Data: this compound's Binding Affinity Profile

The binding affinity of this compound has been characterized primarily at the 5-HT2 receptor, with comparative data available for the α1-adrenoceptor. The following table summarizes the available quantitative data.

| Receptor Subtype | Binding Affinity (K_i) | Species | Radioligand | Reference |

| 5-HT₂ | High Affinity | Not Specified | Not Specified | [1] |

| α₁-Adrenoceptor | ~10-fold lower than 5-HT₂ | Not Specified | Not Specified | [1] |

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound is typically determined using radioligand binding assays. These experiments quantify the interaction between this compound and specific receptor subtypes by measuring the displacement of a radioactive ligand.

General Radioligand Binding Assay Protocol

A standard protocol for a competition binding assay to determine the K_i value of an unlabeled compound like this compound involves the following steps:

-

Membrane Preparation:

-

Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

-

Incubation:

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive drug known to bind to the target receptor.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

The following diagram illustrates a typical workflow for a radioligand binding assay.

Signaling Pathways of Key Serotonin Receptors

This compound's primary mechanism of action is through the antagonism of 5-HT₂ receptors. Understanding the signaling pathways of these and other serotonin receptors provides context for its pharmacological effects.

5-HT₂A Receptor Signaling Pathway (Gq/11-coupled)

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of serotonin.

5-HT₁A Receptor Signaling Pathway (Gi/o-coupled)

For comparative purposes, the 5-HT₁A receptor, another important serotonin receptor subtype, is coupled to inhibitory Gi/o proteins.[3] Agonist binding to the 5-HT₁A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with neuronal inhibition.

Conclusion

This compound is a well-established, potent 5-HT₂ receptor antagonist with significant selectivity over α₁-adrenoceptors. Its binding characteristics are primarily elucidated through radioligand binding assays, a standard and robust method in pharmacology. While a comprehensive binding profile across all serotonin receptor subtypes is not extensively documented in publicly available literature, its pronounced effect on the 5-HT₂ receptor and its associated Gq/11 signaling pathway underscores its importance as a research tool for investigating serotonergic systems. Further research to delineate its affinity for other 5-HT receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Irindalone Receptor Docking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of Irindalone's interaction with its target receptors. This compound, a potent and selective serotonin 5-HT2 receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its binding mechanism at a molecular level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the key data, experimental protocols for computational modeling, and the signaling pathways involved.

Quantitative Data Summary

| Compound | Receptor | Parameter | Value | Reference |

| This compound | 5-HT2 | pA2 | 8.5 | [1] |

| Ketanserin | 5-HT2A | pKi | 8.7 | [2] |

| Risperidone | 5-HT2A | pKi | 9.1 | [2] |

| M100907 | 5-HT2A | pKi | 9.5 | [3] |

Note: The pA2 value for this compound was determined in rat thoracic aorta, which is a functional assay. While it provides a strong indication of antagonist potency, it is not a direct measure of binding affinity (Ki) to a specific receptor subtype. For the purpose of theoretical modeling, this value serves as a crucial benchmark for validating the predicted binding energies.

Experimental Protocols for Theoretical Modeling

This section details the methodologies for conducting a theoretical docking study of this compound with the 5-HT2A receptor.

Receptor and Ligand Preparation

A robust molecular docking study begins with the meticulous preparation of both the receptor and the ligand.

Workflow for Receptor and Ligand Preparation

References

- 1. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Irindalone (C24H29FN4O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irindalone, with the molecular formula C24H29FN4O, is a potent and selective serotonin 5-HT2 receptor antagonist. Developed by Lundbeck A/S under the identifier LU 21-098, it was primarily investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and available preclinical data. The information is presented to support further research and understanding of this compound's therapeutic potential.

Introduction

This compound is a peripherally acting serotonin 5-HT2 receptor antagonist with weak α1-blocking activity.[1] Its development was aimed at treating hypertension by targeting the vasoconstrictive effects of serotonin. The pharmacological profile of this compound shows a stereoselective activity, with the (+)-(1R,3S) enantiomer being the active form. This guide consolidates the available technical information on this compound to serve as a resource for researchers in pharmacology and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H29FN4O | PubChem |

| IUPAC Name | 1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | PubChem |

| Molecular Weight | 408.5 g/mol | PubChem |

| CAS Number | 96478-43-2 | PubChem |

Pharmacological Profile

This compound's primary mechanism of action is the competitive antagonism of the serotonin 5-HT2 receptor. It also exhibits a significantly lower affinity for the α1-adrenergic receptor.

Receptor Binding Affinity

| Receptor Target | Affinity/Potency | Selectivity |

| Serotonin 5-HT2 Receptor | High | Primary Target |

| α1-Adrenergic Receptor | Weak | 173-fold weaker than for 5-HT2 |

Data derived from in vivo studies in pithed rats, comparing antagonism of 5-HT-induced pressor effects versus phenylephrine (an α1-agonist)-induced pressor effects.

Preclinical Antihypertensive Effects

Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound effectively lowers blood pressure. Its pharmacological profile in this regard is comparable to the well-characterized 5-HT2 antagonist, ketanserin.

Mechanism of Action

This compound exerts its antihypertensive effect by blocking 5-HT2 receptors on vascular smooth muscle cells. Activation of these receptors by serotonin typically leads to vasoconstriction. By antagonizing this interaction, this compound promotes vasodilation and a subsequent reduction in blood pressure. Its weak affinity for α1-adrenergic receptors suggests a minimal contribution of this pathway to its overall therapeutic effect at effective doses.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: 5-HT2 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: α1-Adrenergic Receptor Signaling Pathway showing the weak inhibitory effect of this compound.

Synthesis

Experimental Protocols

The following are generalized experimental protocols based on the available literature for assessing the activity of 5-HT2 antagonists like this compound.

In Vitro: Serotonin-Induced Contraction in Rat Aorta

This assay is used to determine the functional antagonism of 5-HT2 receptors.

Objective: To measure the ability of this compound to inhibit the contraction of isolated rat thoracic aorta rings induced by serotonin.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings (3-5 mm in width).

-

Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Contraction Induction: A cumulative concentration-response curve for serotonin is established by adding increasing concentrations of serotonin to the organ bath.

-

Antagonism Assay: After washing the tissues, they are incubated with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).

-

Second Contraction Curve: A second cumulative concentration-response curve for serotonin is then generated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the serotonin concentration-response curve. Potency can be expressed as a pA2 value.

References

Methodological & Application

Application Note: In Vitro Serotonin (5-HT) Receptor Binding Profile and Assay Protocol for Irindalone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the in vitro serotonin (5-HT) receptor binding characteristics of Irindalone, a known 5-HT2 receptor antagonist.[1][2] It includes a summary of its binding affinity and a comprehensive, generalized protocol for conducting in vitro radioligand binding assays to determine the affinity of test compounds for various serotonin receptor subtypes. Furthermore, this note illustrates the relevant signaling pathways and experimental workflows using diagrams to facilitate understanding and experimental replication.

This compound Serotonin Receptor Binding Profile

This compound is recognized as a potent serotonin 5-HT2 receptor antagonist.[1][2] In vitro studies have demonstrated its high affinity for the 5-HT2 receptor family. Its antagonistic properties are evident in its ability to cause a concentration-related inhibition of serotonin-induced contractions in isolated rat thoracic aorta.[2] Compared to ketanserin, another 5-HT2 antagonist, this compound has been shown to have a more pronounced serotonin antagonistic effect. While comprehensive public data across all serotonin receptor subtypes is limited, its primary activity is well-established at the 5-HT2 receptor, with approximately tenfold lower affinity for α1-adrenoceptors.

Data Presentation: this compound Binding Affinity (Ki)

The following table summarizes the known binding affinity of this compound and provides a template for how a broader screening panel would be presented. Binding affinity is typically expressed as the Ki value (in nM), where a lower value indicates a higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2 | [³H]Ketanserin | Rat Frontal Cortex | High Affinity | |

| α1-adrenoceptor | [³H]Prazosin | Rat Brain | ~10x lower than 5-HT2 | |

| 5-HT1A | [³H]8-OH-DPAT | HEK293 cells | Data Not Available | - |

| 5-HT1B | [¹²⁵I]GTI | CHO-K1 cells | Data Not Available | - |

| 5-HT7 | [³H]5-CT | HEK293 cells | Data Not Available | - |

Italicized entries represent examples for a comprehensive screening panel.

Signaling Pathway of the 5-HT2 Receptor

The 5-HT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon activation by serotonin, this pathway stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, such as calcium release and Protein Kinase C (PKC) activation. This compound, as an antagonist, blocks the initial binding of serotonin to the receptor, thereby inhibiting this entire signaling cascade.

Caption: 5-HT2 receptor Gq signaling pathway and antagonism by this compound.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to displace a labeled radioligand from the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest, or from homogenized brain tissue (e.g., rat cortex).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Binding Buffer: Typically contains 50 mM Tris-HCl, with specific ion concentrations (e.g., 10 mM MgCl₂, 0.1 mM EDTA) at a physiological pH (7.4).

-

Non-specific Binding (NSB) Agent: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM Serotonin or Mianserin).

-

Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Preparation: Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range) in the binding buffer. Prepare the radioligand solution at a fixed concentration, typically near its Kd value.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains membranes, radioligand, and buffer.

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the NSB agent.

-

Competitive Binding: Contains membranes, radioligand, and each concentration of this compound.

-

-

Incubation: Add the membrane preparation to each well. Initiate the binding reaction by adding the radioligand and other reagents. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a stable temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters multiple times with ice-cold binding buffer to minimize non-specific adherence of the radioligand to the filter.

-

Radioactivity Counting: Punch the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and quantify the bound radioactivity in Counts Per Minute (CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

Application Notes and Protocols: Cell-Based Functional Assays for Irindalone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irindalone (also known as Lu 21-098) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] It was initially investigated as a potential antihypertensive agent.[3][4] Pharmacologically, this compound demonstrates a high affinity for 5-HT2A receptors and a lower affinity for α1-adrenoceptors.[1] Its profile as a competitive antagonist at 5-HT2A receptors is well-established, with functional studies showing it is more potent than the reference compound ketanserin in inhibiting serotonin-induced contractions in isolated rat thoracic aorta.

Given that many centrally-acting agents targeting the 5-HT2A receptor also show activity at dopamine receptors, a comprehensive characterization of this compound should include an assessment of its potential effects on the dopamine D2 receptor. Cell-based functional assays provide a robust framework for quantifying the potency and mechanism of action of compounds like this compound in a physiologically relevant context.

These application notes provide detailed protocols for two key functional assays to characterize this compound's activity: a calcium flux assay to quantify its antagonism at the 5-HT2A receptor and a cAMP inhibition assay to assess its activity at the dopamine D2 receptor.

5-HT2A Receptor Antagonist Activity: Calcium Flux Assay

Assay Background

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit. Upon activation by an agonist like serotonin (5-HT), Gαq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes. An antagonist like this compound will block the 5-HT-induced Ca2+ release in a concentration-dependent manner.

Experimental Protocol: Calcium Flux Assay

This protocol describes the measurement of this compound's antagonist activity at the human 5-HT2A receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor (e.g., Millipore HTS082RTA or Innoprot HiTSeeker 5HTR2A).

-

Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Reagents:

-

This compound, Serotonin (5-HT), and reference antagonists (e.g., Ketanserin).

-

Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM).

-

Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

-

Equipment:

-

Fluorescent microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

Procedure:

-

Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and seed them into the assay plate at a density of 40,000-80,000 cells/well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the dye loading solution in Assay Buffer containing the calcium-sensitive dye and probenecid according to the manufacturer's instructions.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation (Antagonist Plate):

-

Prepare serial dilutions of this compound and reference compounds in Assay Buffer at 4x the final desired concentration. Include a "vehicle" control (buffer with DMSO).

-

-

Antagonist Incubation:

-

Add 50 µL of the diluted compounds from the antagonist plate to the corresponding wells of the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Challenge and Signal Reading:

-

Prepare a 5-HT solution in Assay Buffer at 5x the final EC80 concentration (the concentration that gives 80% of the maximal response, predetermined in a separate agonist dose-response experiment).

-

Place the cell plate in the fluorescent microplate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Inject 50 µL of the 5-HT agonist solution into each well.

-

Immediately begin recording the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Normalize the data: set the response in the presence of agonist + vehicle as 100% and the response in wells with no agonist as 0%.

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the 5-HT-induced response.

-

Data Presentation: 5-HT2A Antagonist Potency

The table below presents example IC50 values for this compound and known reference compounds at the 5-HT2A receptor. The value for this compound is a hypothetical estimate based on reports of its high potency.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | 5-HT2A | Calcium Flux | ~1.5 (Estimated) | N/A |

| Ketanserin | 5-HT2A | IP1 Accumulation | 5.7 | |

| Spiperone | 5-HT2A | IP1 Accumulation | 3.1 | |

| Nelotanserin | 5-HT2A | Functional Assay | 1.7 | |

| Ritanserin | 5-HT2A | IP1 Accumulation | 9.2 |

Table 1: Comparative IC50 values for 5-HT2A receptor antagonists. A lower IC50 value indicates higher inhibitory potency.

Dopamine D2 Receptor Activity: cAMP Inhibition Assay

Assay Background